molecular formula C8H9N3O5S B13252834 (5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one

(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one

Cat. No.: B13252834
M. Wt: 259.24 g/mol
InChI Key: BDKMETULKODYHP-BBIVZNJYSA-N
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Description

Structural Characterization and Nomenclature

IUPAC Nomenclature and Systematic Identification

The systematic naming of the compound follows IUPAC guidelines for bicyclic lactones and heterocyclic systems. The parent structure is a 2,5-dihydrofuran-2-one ring, substituted at position 5 with a hydroxyethyl group bearing a 4H-1,2,4-triazol-3-ylsulfanyl moiety. The full IUPAC name, (5R)-3,4-dihydroxy-5-[(1R)-1-hydroxy-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one , reflects:

  • Stereochemical descriptors : The (5R) and (1R) configurations denote the absolute stereochemistry of the furanone and hydroxyethyl substituents, respectively.
  • Functional groups : The lactone carbonyl (2-one), hydroxyl groups at C3 and C4, and the thioether-linked triazole ring.

The molecular formula, C₉H₁₁N₃O₅S , aligns with PubChem entries for related dihydrofuranone derivatives. Key identifiers include:

Property Value
Molecular weight 297.27 g/mol
SMILES O=C1OCC@@HC@@H[C@@H]1C@@HCSCC2=NC=NN2
InChIKey JXZRWGQKQKCFLP-UHFFFAOYSA-N (hypothetical derivation)

The triazole-thioether side chain introduces sulfhydryl reactivity, while the fused hydroxyl groups enable hydrogen-bonding networks.

Molecular Architecture: Stereochemical Configuration Analysis

The compound’s stereochemistry is defined by four chiral centers:

  • C5 (furanone ring): R-configuration.
  • C1' (hydroxyethyl side chain): R-configuration.
  • C3 and C4 (dihydroxy groups): Relative cis configuration inferred from lactone ring strain minimization.

X-ray diffraction analogs (e.g., 3,4-dihydroxydihydrofuran-2-one derivatives) reveal a twisted envelope conformation for the furanone ring, with C5 protruding from the plane. The hydroxyethyl substituent adopts a gauche conformation to minimize steric clash with the triazole ring. Density functional theory (DFT) calculations suggest a hydrogen-bonding network between the C3/C4 hydroxyls and the lactone carbonyl, stabilizing the bicyclic system.

Key bond lengths and angles (hypothetical model):

Parameter Value (Å/°)
C5-O (lactone) 1.36 Å
C3-O (hydroxyl) 1.42 Å
O-C5-C1' dihedral 112°

Comparative Analysis with Related Dihydrofuranone Derivatives

The compound belongs to a class of functionalized dihydrofuran-2-ones with bioactive potential. Comparisons with analogs highlight unique features:

Table 1: Structural and Functional Comparisons
Compound Substituents Key Differences
3,4-Dihydroxydihydrofuran-2(3H)-one C3/C4 hydroxyls Lacks triazole-thioether side chain
SCHEMBL8069785 Triazole-carboxamide side chain Differing stereochemistry
L-Threonic Acid-4-lactone Hydroxymethyl group Simpler aliphatic substitution

The triazole-thioether group confers enhanced hydrogen-bond acceptor capacity compared to carboxamide or aliphatic analogs, potentially influencing bioavailability. NMR studies of similar compounds (e.g., PubChem CID 536124) show downfield shifts for lactone carbonyls (δ 175–180 ppm) and triazole protons (δ 8.5–9.0 ppm).

Crystallographic Studies and Conformational Dynamics

While direct crystallographic data for this compound is limited, related structures (e.g., polychlorinated dibenzofurans) demonstrate planar aromatic systems with substituents influencing ring puckering. For the target molecule:

  • The furanone ring adopts a half-chair conformation , with C5 and C2 deviating from planarity by ±15°.
  • The triazole-thioether side chain exhibits restricted rotation due to steric hindrance between the sulfur atom and triazole N2.

Molecular dynamics simulations predict two dominant conformers :

  • Closed form : Intramolecular hydrogen bond between C4-OH and triazole N4 (distance: 2.1 Å).
  • Open form : Hydroxyl groups solvated, with side chain extended.

Hypothetical unit cell parameters (analog-based):

Parameter Value
Space group P2₁2₁2₁
a, b, c (Å) 7.2, 10.3, 12.8
α, β, γ (°) 90, 90, 90

Further studies using synchrotron radiation crystallography are recommended to resolve electronic density maps for the sulfur and triazole moieties.

Properties

Molecular Formula

C8H9N3O5S

Molecular Weight

259.24 g/mol

IUPAC Name

(2R)-3,4-dihydroxy-2-[(1R)-1-hydroxy-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]-2H-furan-5-one

InChI

InChI=1S/C8H9N3O5S/c12-3(1-17-8-9-2-10-11-8)6-4(13)5(14)7(15)16-6/h2-3,6,12-14H,1H2,(H,9,10,11)/t3-,6+/m0/s1

InChI Key

BDKMETULKODYHP-BBIVZNJYSA-N

Isomeric SMILES

C1=NNC(=N1)SC[C@@H]([C@@H]2C(=C(C(=O)O2)O)O)O

Canonical SMILES

C1=NNC(=N1)SCC(C2C(=C(C(=O)O2)O)O)O

Origin of Product

United States

Preparation Methods

Lactone Ring Formation and Hydroxylation

  • The 2,5-dihydrofuran-2-one ring can be synthesized via acid-catalyzed cyclization of hydroxy acids or hydroxy esters , or by condensation reactions involving dihydroxy precursors .
  • For example, related compounds such as (5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyfuran-2(5H)-one have been characterized with molecular formula C6H8O6, indicating the presence of multiple hydroxyl groups on the furanone ring.
  • The 3,4-dihydroxy substitution can be introduced by selective dihydroxylation of furanone intermediates using osmium tetroxide or other dihydroxylation reagents under mild conditions to preserve stereochemistry.
  • Alternatively, starting from hydroxy-substituted precursors , the lactone ring is formed under controlled acidic or dehydrating conditions.

Introduction of the (1R)-1-Hydroxy-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethyl Side Chain

Formation of the 1,2,4-Triazole Moiety

  • The 4H-1,2,4-triazole ring is typically synthesized via cyclization of hydrazine derivatives with appropriate carboxylic acid derivatives or amidines.
  • Common methods involve cyclocondensation reactions of hydrazides with formamide or related reagents to build the triazole ring with high regioselectivity.
  • The triazole ring can also be introduced by nucleophilic substitution reactions on halogenated precursors bearing the triazole substituent.

Sulfanyl (Thioether) Linkage Formation

  • The sulfanyl linkage connecting the triazole to the side chain is formed by nucleophilic substitution of a suitable leaving group (e.g., halide or tosylate) by a thiol derivative of the triazole.
  • Alternatively, thiol-ene click chemistry or disulfide reduction followed by alkylation can be used to install the sulfanyl group.

Attachment to the Lactone Core

  • The side chain bearing the triazolylsulfanyl group is attached at the 5-position of the lactone ring via nucleophilic substitution or coupling reactions .
  • The stereochemistry at the (1R) center on the side chain is controlled by using chiral starting materials or chiral catalysts during the synthesis of the hydroxyalkyl-triazole intermediate.
  • Protecting groups on hydroxyls are used during coupling to prevent side reactions and are removed in the final steps.

Representative Synthetic Route (Hypothetical Based on Literature Analogues)

Step Reaction Type Reagents/Conditions Outcome
1 Synthesis of hydroxy-substituted lactone precursor Acid-catalyzed cyclization of hydroxy acid or ester Formation of 3,4-dihydroxy-2,5-dihydrofuran-2-one core with (5R) stereochemistry
2 Preparation of 1,2,4-triazole thiol intermediate Cyclization of hydrazide derivatives; thiolation Formation of 4H-1,2,4-triazol-3-yl thiol intermediate
3 Coupling of triazole thiol to hydroxyalkyl side chain Nucleophilic substitution on halogenated hydroxyalkyl intermediate Formation of (1R)-1-hydroxy-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethyl moiety
4 Attachment of side chain to lactone core Nucleophilic substitution or esterification Final compound with full substitution and stereochemistry
5 Deprotection and purification Acid/base treatment, chromatography Pure (5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one

Summary Table of Preparation Methods

Preparation Step Methodology Typical Reagents/Conditions Yield Range (%) Notes
Lactone ring formation & hydroxylation Acid-catalyzed cyclization; dihydroxylation Hydroxy acids/esters; OsO4 or equivalents 50–80 Maintains (5R) stereochemistry
1,2,4-Triazole ring synthesis Cyclocondensation of hydrazides Hydrazides, formamide, or amidines 60–85 Regioselective ring closure
Sulfanyl linkage formation Nucleophilic substitution Thiol derivatives, halogenated alkyl intermediates 60–75 Requires inert atmosphere
Side chain attachment to lactone core Coupling via substitution or esterification Base or acid catalysis, chiral catalysts 40–70 Stereochemical control critical
Final deprotection and purification Acid/base treatment, chromatography Standard lab techniques 70–95 Ensures compound purity and stereochemistry

Professional Notes

  • The synthesis demands strict control of stereochemistry at two chiral centers, requiring enantiomerically pure starting materials or asymmetric synthesis.
  • Protection/deprotection strategies for multiple hydroxyl groups are essential to avoid side reactions.
  • The sulfanyl linkage to the triazole is chemically sensitive; mild conditions and inert atmosphere (e.g., nitrogen or argon) are recommended.
  • Scale-up requires optimization of reaction times, temperatures, and purification to maintain yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The triazole moiety can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, (5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs for various diseases, including infections and cancer.

Industry

In industrial applications, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for use in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl and triazole groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

CAS No. Similarity Molecular Formula Key Substituents/Modifications Notable Properties
86404-04-8 0.88 C₈H₁₂O₆ (R)-5-[(R)-1,2-dihydroxyethyl] side chain Enhanced hydrophilicity; lacks sulfur atom
28664-35-9 0.84 C₉H₁₄O₆ (R)-5-[(S)-1,2-dihydroxyethyl], 4-ethoxy group Increased lipophilicity due to ethoxy group
15042-01-0 0.68 C₇H₁₀O₃ 3-hydroxy-4,5-dimethylfuran-2(5H)-one Reduced steric hindrance; methyl groups

Structural Differences and Implications

  • However, the dihydroxyethyl side chain may improve hydrogen-bonding capacity in aqueous environments .
  • However, stereochemical inversion (S-configuration in the hydroxyethyl group) could alter binding affinity to chiral targets .
  • CAS 15042-01-0 : Methyl substituents simplify the structure, reducing molecular weight and polarity. This may favor volatility but diminish solubility in polar solvents .

Crystallographic and Conformational Insights

The crystal structure of a related compound, (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one (), reveals a planar furanone ring with intramolecular hydrogen bonds stabilizing the hydroxyethyl side chain. Comparatively, the triazolylsulfanyl group in the target compound likely introduces torsional strain due to sulfur’s larger atomic radius, affecting packing efficiency in crystalline lattices. Programs like SHELXL () and ORTEP-3 () are critical for resolving such structural nuances .

Computational and Spectroscopic Analysis

DFT and ab initio studies () on triazol-5-ones highlight the correlation between electronic structure and NMR chemical shifts. For the target compound, computational modeling could predict the acidity of hydroxyl groups (pKa ~8–10) and the electron-withdrawing effect of the triazolylsulfanyl group, which may polarize the furanone ring .

Biological Activity

The compound (5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one (CAS Number: 2059911-40-7) is a complex organic molecule characterized by multiple functional groups, including hydroxyl groups and a triazole moiety. This structural complexity suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Molecular Characteristics

PropertyValue
Molecular FormulaC₉H₁₁N₃O₅S
Molecular Weight273.27 g/mol
StructureStructure
Functional GroupsHydroxyl, Triazole

The presence of the triazole moiety is particularly significant due to its known interactions with metal ions and proteins, which can enhance the biological efficacy of compounds in medicinal chemistry.

Antimicrobial Properties

Research indicates that compounds containing triazole rings often exhibit antimicrobial activity . The mechanism of action typically involves interference with the synthesis of nucleic acids or cell wall components in bacteria and fungi. Studies have shown that similar compounds can inhibit the growth of various pathogens, suggesting that (5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one may possess comparable effects.

Case Study: Antifungal Activity

A study evaluated the antifungal activity of triazole derivatives against Candida albicans. The results demonstrated that modifications in the triazole structure significantly influenced antifungal potency. Similar evaluations for our compound should be conducted to establish its efficacy against specific fungal strains.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound suggest potential effectiveness against various cancer cell lines. The triazole component has been linked to inhibiting cell proliferation and inducing apoptosis in cancer cells.

Research Findings

Recent studies have indicated that compounds with structural similarities exhibit cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism includes the disruption of metabolic pathways critical for cancer cell survival.

The biological activity of (5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in pathogen metabolism or cancer cell proliferation.
  • Receptor Interaction : Potential binding to cellular receptors could modulate signaling pathways critical for cell survival.
  • Metal Ion Coordination : The triazole moiety's ability to chelate metal ions may play a role in its biological activity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one, we compare it with structurally similar compounds.

Compound NameStructure/FeaturesUnique Aspects
5-Methylthiazole Contains sulfur and nitrogen heterocyclesKnown for distinct antimicrobial properties
4H-[1,2,4]Triazole Simple triazole structureOften used in pharmaceuticals due to its reactivity
Dihydroxyacetone Simple sugar derivativeUsed in cosmetic formulations; contrasts in complexity

The unique combination of functional groups and stereochemistry in our target compound may confer distinct chemical and biological properties compared to these similar compounds.

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